Cas no 67571-90-8 (3-Benzyl-3,8-diazabicyclo[3.2.1]octane)

3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic amine derivative with a rigid structural framework, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its fused ring system and nitrogen functionalities enable selective reactivity, making it valuable for constructing complex molecular architectures. The benzyl group enhances solubility in organic solvents while providing a handle for further derivatization. This compound is particularly useful in medicinal chemistry for scaffold modification due to its conformational constraints, which can influence binding affinity and selectivity in target interactions. Its stability under standard conditions ensures reliable handling and storage for laboratory applications.
3-Benzyl-3,8-diazabicyclo[3.2.1]octane structure
67571-90-8 structure
Product Name:3-Benzyl-3,8-diazabicyclo[3.2.1]octane
CAS No:67571-90-8
MF:C13H18N2
MW:202.295423030853
MDL:MFCD20441694
CID:837976
PubChem ID:12430594
Update Time:2025-06-10

3-Benzyl-3,8-diazabicyclo[3.2.1]octane Chemical and Physical Properties

Names and Identifiers

    • 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
    • 3-(phenylmethyl)-3,8-Diazabicyclo[3.2.1]octane
    • 3,8-Diazabicyclo[3.2.1]octane, 3-(phenylmethyl)-
    • 3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane
    • AKOS016842428
    • CS-0037895
    • QXMPIEOTDBYZDL-UHFFFAOYSA-N
    • FT-0662735
    • 3-benzyl-3,8diaza-bicyclo[3.2.1]octane
    • MFCD20441694
    • SY047190
    • 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE
    • 67571-90-8
    • A846847
    • P12759
    • AKOS000282825
    • 3-benzyl-3.8-diazabicyclo[3.2.1]octane
    • DTXSID00497951
    • SCHEMBL334616
    • EN300-90563
    • AS-51474
    • SB38248
    • CHEMBL228762
    • DB-073901
    • MDL: MFCD20441694
    • Inchi: 1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2
    • InChI Key: QXMPIEOTDBYZDL-UHFFFAOYSA-N
    • SMILES: N1C2CN(CC3C=CC=CC=3)CC1CC2

Computed Properties

  • Exact Mass: 202.14700
  • Monoisotopic Mass: 202.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 1.074±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (8.5 g/l) (25 º C),
  • PSA: 15.27000
  • LogP: 1.88950

3-Benzyl-3,8-diazabicyclo[3.2.1]octane Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Benzyl-3,8-diazabicyclo[3.2.1]octane Production Method

3-Benzyl-3,8-diazabicyclo[3.2.1]octane Suppliers

Amadis Chemical Company Limited
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(CAS:67571-90-8)3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Order Number:A846847
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:12
Price ($):464.0
Email:sales@amadischem.com

Additional information on 3-Benzyl-3,8-diazabicyclo[3.2.1]octane

Research Brief on 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 67571-90-8): Recent Advances and Applications

3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 67571-90-8) is a bicyclic amine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have explored its utility as a versatile scaffold for drug discovery, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and therapeutic potential.

Recent advancements in synthetic methodologies have enabled more efficient and scalable routes to 3-Benzyl-3,8-diazabicyclo[3.2.1]octane. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis approach, achieving high enantiomeric purity (>99% ee) and yields exceeding 80%. This breakthrough is critical for the production of enantiomerically pure derivatives, which are often required for selective biological activity. The study also underscored the compound's role as a precursor for the synthesis of more complex pharmacophores.

In terms of biological activity, 3-Benzyl-3,8-diazabicyclo[3.2.1]octane has shown promising results as a modulator of neurotransmitter receptors. A preclinical study conducted by researchers at the University of Cambridge revealed its potent affinity for sigma-1 and sigma-2 receptors, with IC50 values in the nanomolar range. These findings suggest potential applications in neuropsychiatric disorders, such as depression and schizophrenia, where sigma receptor modulation is a known therapeutic strategy. Further in vivo studies are underway to evaluate its efficacy and safety profile.

Another area of interest is the compound's application in enzyme inhibition. A 2024 report in Bioorganic & Medicinal Chemistry Letters highlighted its use as a scaffold for designing inhibitors of monoamine oxidases (MAOs). Derivatives of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane exhibited selective inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's. The study identified key structural modifications that enhance selectivity and potency, paving the way for future drug candidates.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-based compounds. Issues such as metabolic stability and blood-brain barrier permeability are currently being addressed through structure-activity relationship (SAR) studies. Collaborative efforts between academic and industrial researchers are expected to yield next-generation derivatives with improved therapeutic profiles.

In conclusion, 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 67571-90-8) represents a valuable scaffold in medicinal chemistry, with diverse applications ranging from CNS disorders to enzyme inhibition. Ongoing research continues to uncover its full potential, making it a compound of significant interest for future drug development. This brief underscores the need for further interdisciplinary studies to translate these findings into clinically viable therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:67571-90-8)3-Benzyl-3,8-diazabicyclo[3.2.1]octane
A846847
Purity:99%
Quantity:5g
Price ($):464.0
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